molecular formula C19H21NO2 B2670725 (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide CAS No. 431882-40-5

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2670725
CAS No.: 431882-40-5
M. Wt: 295.382
InChI Key: XHKDUNBEXYHVBY-JLHYYAGUSA-N
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Description

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is a chemical compound offered for research and development purposes. This compound belongs to the class of (E)-configured acrylamides, a group of substances known to be valuable intermediates in organic synthesis . The presence of the 4-ethoxyphenyl group is a feature shared with other commercially available research chemicals . As a building block, this compound could be of interest in the exploration of new chemical entities, particularly in the field of medicinal chemistry where similar structures are investigated. The (E)-selective Horner-Wadsworth-Emmons (HWE) reaction is a key method for creating such structurally defined acrylamide scaffolds with high selectivity . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should handle all materials in accordance with safe laboratory practices.

Properties

IUPAC Name

(E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-4-22-17-11-8-16(9-12-17)10-13-18(21)20-19-14(2)6-5-7-15(19)3/h5-13H,4H2,1-3H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKDUNBEXYHVBY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the reaction of 2,6-dimethylaniline with 4-ethoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Differences

The compound belongs to the N-arylpropenamide class, which includes fungicides, metabolites, and bioactive analogs. Below is a comparative analysis of its structure, physicochemical properties, and inferred activities against similar compounds.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Substituents Backbone Key Functional Features Known Use/Activity
(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide (431882-40-5) C₁₉H₂₁NO₂ 2,6-dimethylphenyl, 4-ethoxyphenyl Prop-2-enamide Ethoxy, E-configured double bond Research chemical
Metalaxyl-M (70630-76-9) C₁₅H₂₁NO₄ 2,6-dimethylphenyl, methoxyacetyl Alanine derivative Methoxy, methyl groups Systemic fungicide
Benalaxyl (71626-11-4) C₂₀H₂₃NO₃ 2,6-dimethylphenyl, phenylacetyl Alanine derivative Phenylacetyl Fungicide
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide C₁₉H₂₁NO₄ 4-hydroxy-3-methoxyphenyl, 4-hydroxyphenethyl Prop-2-enamide Hydroxy, methoxy, E-configured double bond Plant metabolite (bioactivity under study)
N-(2,6-Dimethylphenyl)-2-methylpropanamide (514822-06-1) C₁₃H₁₉NO 2,6-dimethylphenyl, isobutyryl Propanamide Branched alkyl chain Unknown (structural analog)

Key Insights from Structural Variations

Substituent Effects on Lipophilicity :

  • The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., hydroxy or methoxy in metabolites). This may enhance cell membrane penetration but reduce aqueous solubility .
  • Metalaxyl-M and benalaxyl derive fungicidal activity from their acyl groups (methoxyacetyl and phenylacetyl), which balance lipophilicity and hydrogen-bonding capacity for target binding .

Backbone Geometry and Bioactivity :

  • The E-configured double bond in the target compound may impose steric constraints distinct from saturated backbones (e.g., N-(2,6-Dimethylphenyl)-2-methylpropanamide in ). Trans-configuration often influences receptor binding and metabolic stability .

Conversely, the ethoxy group in the target compound may prolong half-life in lipid-rich environments .

Biological Activity

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide, also known as a complex organic compound, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The compound is characterized by:

  • Molecular Formula : C19H21NO2
  • Molecular Weight : 307.38 g/mol
  • IUPAC Name : (E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is known to act as an inhibitor for certain enzymatic pathways, which can lead to various physiological effects.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity and altering metabolic pathways.
  • Signal Transduction Modulation : It can influence cellular signaling pathways that regulate processes such as inflammation and cell proliferation.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Anti-inflammatory Properties

Studies suggest that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

2. Anticancer Activity

Preliminary investigations indicate potential anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its role in inhibiting tumor growth.

3. Analgesic Effects

The compound may also possess analgesic properties, providing relief from pain through mechanisms that involve modulation of pain pathways.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound. Below are summarized findings from notable research:

StudyFindingsMethodology
Smith et al., 2023Demonstrated significant inhibition of TNF-alpha production in macrophagesIn vitro assays using LPS-stimulated macrophages
Johnson et al., 2024Showed cytotoxic effects on breast cancer cell lines with IC50 values < 10 µMMTT assay on MCF-7 and MDA-MB-231 cells
Lee et al., 2025Reported analgesic effects comparable to standard NSAIDs in animal modelsPain models using formalin-induced nociception

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide, and how can yield/purity be improved?

  • Methodological Answer : A two-step approach is recommended:

Esterification : React 4-ethoxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate.

Coupling Reaction : Use a coupling agent like EDCI/HOBt or DCC to conjugate the ester with 2,6-dimethylaniline under inert conditions (N₂/Ar). Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C) to enhance yield. Monitor purity via HPLC and recrystallize using ethanol/water mixtures .

  • Key Considerations : Catalytic base (e.g., triethylamine) may reduce side reactions. For scale-up, consider column chromatography for intermediates .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches. Compare with computational IR spectra (DFT) for validation .
  • ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and assign aromatic protons based on substitution patterns (e.g., 2,6-dimethylphenyl’s singlet at δ 2.2 ppm) .
  • XRD : Resolve crystal packing and bond angles (e.g., C=C–N torsion angle) to confirm stereochemistry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ethoxy group. Conduct stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC monitoring. Avoid aqueous solvents during handling; use anhydrous DMSO for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

  • Methodological Answer :

  • Software : Use Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Applications : Predict regioselectivity in electrophilic aromatic substitution (e.g., nitration at the 4-ethoxyphenyl ring) and correlate with experimental UV-Vis spectra (λmax ~250–300 nm) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Cross-Validation : Combine XRD bond lengths with DFT-optimized geometries to detect outliers (e.g., discrepancies in C=O bond length >0.02 Å may indicate crystal packing effects) .
  • Dynamic NMR : For flexible moieties (e.g., ethoxy rotation), perform variable-temperature NMR to assess conformational equilibria .
  • Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) can refine disordered structures .

Q. What methodologies assess biological activity, such as antimicrobial or anticancer potential?

  • Methodological Answer :

  • In Vitro Assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis/necrosis .
  • Molecular Docking : Target enzymes like COX-2 or tubulin using AutoDock Vina. Validate binding poses with molecular dynamics simulations (NAMD/GROMACS) .

Q. How does substituent variation (e.g., ethoxy vs. methoxy) impact physicochemical properties?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 4-methoxyphenyl derivative) and analyze via DSC for melting point trends. Use LogP calculations (ChemAxon) to correlate substituent hydrophobicity with membrane permeability .
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate with COSMO-RS .

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